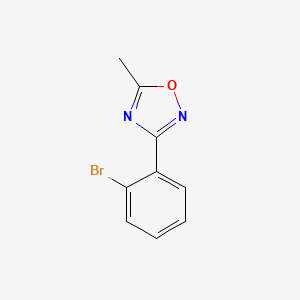

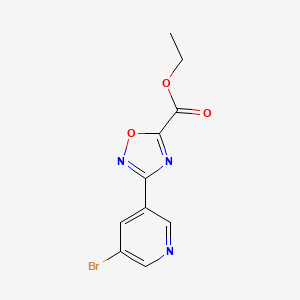

3-(4-溴苯基)-5-叔丁基-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

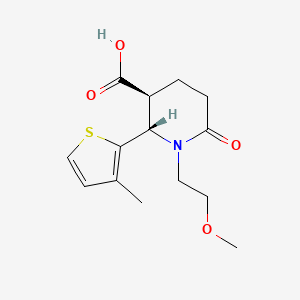

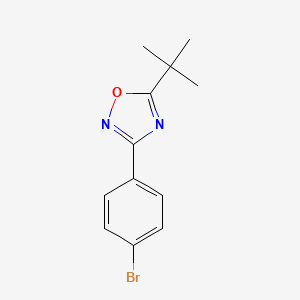

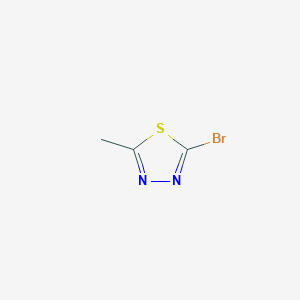

The compound "3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring structure. The presence of the bromophenyl and tert-butyl groups on the oxadiazole ring suggests potential for varied chemical properties and applications, including the possibility of exhibiting mesogenic properties or serving as an intermediate in electrophosphorescent materials .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride. For instance, a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid . Similarly, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, a related compound, was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with the reaction conditions significantly affecting the yield .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be further substituted with various functional groups. These substitutions can influence the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the compound's physical properties and biological activity. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a similar oxadiazole core, was found to exhibit weak C–H···O interactions and aromatic π–π stacking in its crystal structure .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can participate in various chemical reactions, including Suzuki cross-coupling reactions, which are used to create symmetrically substituted derivatives. For instance, symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole were prepared from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole using different boronic acids . These reactions are facilitated by palladium catalysis and can significantly alter the electronic and photophysical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of aryl groups, for example, affects the UV absorption and photoluminescent properties of these compounds. A study on 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives showed maximum UV absorption wavelengths in the range of 280–301 nm and peak photoluminescent wavelengths between 350–370 nm . Additionally, the antioxidant properties of these compounds can be evaluated using assays such as DPPH and FRAP, with some derivatives exhibiting significant free-radical scavenging ability .

科学研究应用

合成与表征

- 已合成和表征了化合物3-(4-溴苯基)-5-叔丁基-1,2,4-噁二唑及类似的噁二唑衍生物,有助于了解它们的结构和分子性质。例如,Maftei等人(2013年)合成了带有噁二唑环的天然产物类似物,包括1-(4-(3-叔丁基-1,2,4-噁二唑-5-基)苯基)吡咯烷-2,5-二酮,这些类似物被评估其抗肿瘤活性 (Maftei et al., 2013)。

生物评价

- 已在各种研究中评估了噁二唑衍生物的生物活性。例如,Sanjeevarayappa等人(2015年)合成了叔丁基4-(5-(3-氟苯基)-1,2,4-噁二唑-3-基)哌嗪-1-羧酸酯,并评估了其抗菌和抗蠕虫活性,展示了中等的抗微生物性能 (Sanjeevarayappa et al., 2015)。

电子传输材料

- 已研究了噁二唑衍生物,包括类似于3-(4-溴苯基)-5-叔丁基-1,2,4-噁二唑的化合物,作为电子传输材料的潜力。Liu等人(2007年)报道了新的噁二唑衍生物,强调它们作为有机光电子器件的电子传输或阻挡孔的材料的适用性 (Liu et al., 2007)。

荧光共振能量转移

- 噁二唑衍生物已应用于荧光共振能量转移(FRET)研究。Pujar等人(2017年)合成了一种基于给体-π-受体策略的新分子,其中包含噁二唑,并研究了其与ZnSe/ZnS量子点在FRET中的应用,展示了强偶极-偶极相互作用和高FRET效率 (Pujar et al., 2017)。

抗氧化性质

- 已研究了带有噁二唑和醛肟基团的丁基酚的抗氧化性质,揭示了某些化合物中显著的抗氧化活性。例如,Shakira等人(2022年)的研究强调了噁二唑衍生物在抗氧化应用中的潜力 (Shakira et al., 2022)。

抗微生物活性

- 已合成并测试了一些噁二唑衍生物的抗微生物活性。例如,Kaneria等人(2016年)探索了4-(烷基/芳基)-3-(4-溴苄基)-5-(噻吩-2-基)-4H-1,2,4-三唑的抗微生物潜力,为这些化合物的抗微生物性能提供了见解 (Kaneria et al., 2016)。

属性

IUPAC Name |

3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVWMOMVFJMHJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429261 |

Source

|

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

CAS RN |

676131-65-0 |

Source

|

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)

![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)